2-(4-ethylpiperazin-1-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 2-(4-ethylpiperazin-1-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one features a pyrido[1,2-a]pyrimidin-4-one core modified with:
- A 4-ethylpiperazinyl group at position 2, enhancing solubility and interaction with biological targets via hydrogen bonding.
- A (Z)-configured thiazolidinone moiety at position 3, contributing to stereospecific binding and redox activity.
- A 2-methoxyethyl substituent on the thiazolidinone ring, influencing hydrophilicity and metabolic stability.
- A methyl group at position 7, providing steric stabilization .
Properties
IUPAC Name |
(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3S2/c1-4-24-7-9-25(10-8-24)19-16(20(28)27-14-15(2)5-6-18(27)23-19)13-17-21(29)26(11-12-30-3)22(31)32-17/h5-6,13-14H,4,7-12H2,1-3H3/b17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSZNPOMQHJAQO-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations in Key Substituents
The compound belongs to a family of pyrido[1,2-a]pyrimidin-4-one derivatives with shared features but distinct substituents. Below is a comparative analysis:
Key Findings from Comparative Studies
Bioactivity: Compounds with bulky thiazolidinone substituents (e.g., isobutyl, phenethyl) exhibit higher cytotoxicity but poorer solubility. The target compound's 2-methoxyethyl group balances hydrophilicity and binding affinity . 4-Ethylpiperazine is a common feature in analogs targeting serotonin or dopamine receptors, suggesting shared neurological applications .
Synthetic Complexity: The target compound requires precise control of reaction conditions (e.g., temperature, solvent polarity) to maintain the Z-configuration of the thiazolidinone methylidene group, a challenge also noted in analogs .
Spectroscopic Characterization :
- All analogs are characterized via ¹H/¹³C NMR, IR, and HRMS , with the target compound’s methoxyethyl group producing distinct NMR signals at δ 3.2–3.5 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
